2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline
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Overview
Description
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a phenyl group, which is further substituted with a 4-chloro-2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 4-chloro-2-nitrophenol with a suitable phenyl derivative, followed by cyclization to form the quinoxaline ring. The reaction conditions often require high temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the chloro group can produce a variety of substituted quinoxalines .
Scientific Research Applications
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Shares the nitro and chloro substituents but lacks the quinoxaline core.
2-nitro-4-chlorophenol: Similar structure but different substitution pattern on the phenyl ring.
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Uniqueness
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline is unique due to its combination of a quinoxaline core with a 4-chloro-2-nitrophenoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3/c21-14-7-10-20(19(11-14)24(25)26)27-15-8-5-13(6-9-15)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJBKTGVMSYZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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